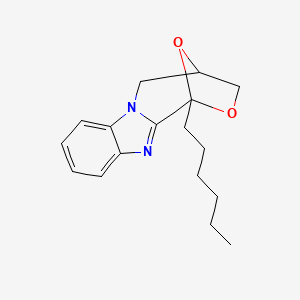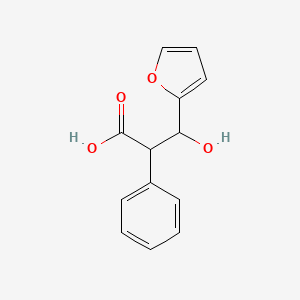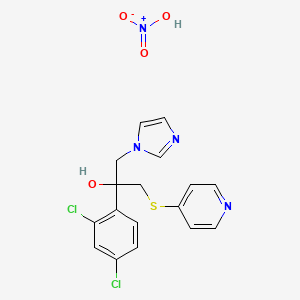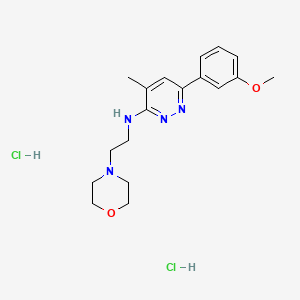
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methoxyphenyl group and a morpholineethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions often require specific conditions such as the presence of a base like DBU and the use of protecting groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 1-(3-Chlorophenyl)piperazine (mCPP)
- 1-(3-Trifluoromethylphenyl)piperazine (TFMPP)
- Trimetazidine
- Ranolazine
- Befuraline
- Aripiprazole
- Quetiapine
- Indinavir
- Sitagliptin
- Vestipitant
Uniqueness
N-(6-(3-Methoxyphenyl)-4-methyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyridazine ring with a methoxyphenyl group and a morpholineethanamine moiety sets it apart from other piperazine derivatives, potentially leading to unique interactions with molecular targets and distinct therapeutic effects .
Propiedades
Número CAS |
118269-94-6 |
|---|---|
Fórmula molecular |
C18H26Cl2N4O2 |
Peso molecular |
401.3 g/mol |
Nombre IUPAC |
6-(3-methoxyphenyl)-4-methyl-N-(2-morpholin-4-ylethyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C18H24N4O2.2ClH/c1-14-12-17(15-4-3-5-16(13-15)23-2)20-21-18(14)19-6-7-22-8-10-24-11-9-22;;/h3-5,12-13H,6-11H2,1-2H3,(H,19,21);2*1H |
Clave InChI |
AURJPILINFYQFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC(=CC=C3)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


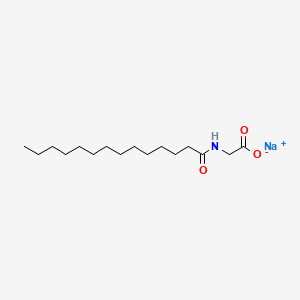
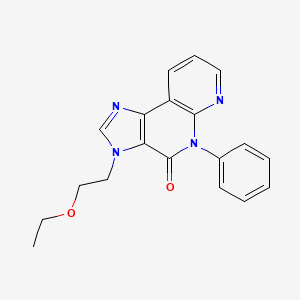
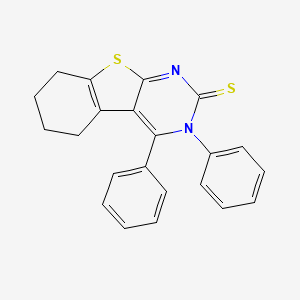
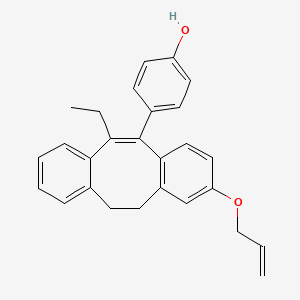
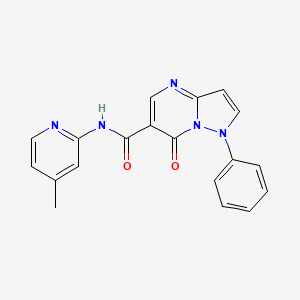


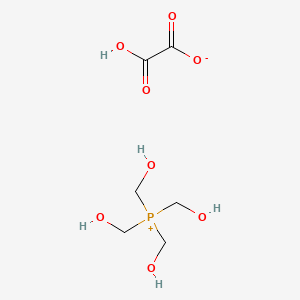
![2-[1-(3-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N,N-dimethylethanamine;pentahydrochloride](/img/structure/B12743110.png)
